molecular formula C15H21NO B157987 3,5-Di-tert-butyl-4-hydroxybenzonitrile CAS No. 1988-88-1

3,5-Di-tert-butyl-4-hydroxybenzonitrile

Cat. No. B157987
CAS RN: 1988-88-1
M. Wt: 231.33 g/mol
InChI Key: AKXIIOLURNATOC-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-hydroxybenzonitrile is an organic compound with the molecular formula C15H21NO . It is a derivative of benzonitrile and has two tert-butyl groups attached to the benzene ring . The compound is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular weight of 3,5-Di-tert-butyl-4-hydroxybenzonitrile is 231.34 g/mol . The structure includes a benzene ring with two tert-butyl groups and a hydroxynitrile group attached .


Physical And Chemical Properties Analysis

3,5-Di-tert-butyl-4-hydroxybenzonitrile has a density of 1.0±0.1 g/cm3, a boiling point of 311.2±30.0 °C at 760 mmHg, and a flash point of 142.0±24.6 °C . It also has a molar refractivity of 69.9±0.4 cm3 .

Scientific Research Applications

Application in Antimycotic Activity

Scientific Field: Biotechnology and Microbiology

Methods of Application: The compound was formulated into a β-cyclodextrins (CD) nanosponge (NS) hydrogel (HG) to control skin fungal ailments . The formulation process involved optimization of parameters such as polyvinyl alcohol % (w/v %), polymer-linker ratio, homogenization time, and speed .

Results: The hydrogel showed good stability and higher in vitro antifungal activity against Candida albicans compared to the control fluconazole . In vivo study showed that ODHP-NS-HG increased survival rates, wound contraction, and healing of wound gap and inhibited the inflammation process compared to the other control groups .

Application in Pharma Release Testing

Scientific Field: Pharmaceutical Sciences

Methods of Application: The compound is used in several analytical applications including pharma release testing .

Results: The compound provides a convenient and cost-effective alternative to the preparation of in-house working standards .

Application in OLED Materials

Scientific Field: Material Science

Methods of Application: The compound is used in the manufacturing of OLEDs .

Results: The use of this compound in OLEDs contributes to the efficiency and longevity of these devices .

Application in Anti-Inflammatory Activities

Scientific Field: Pharmacology

Methods of Application: The derivatives are used in the formulation of anti-inflammatory drugs .

Results: These derivatives have shown promising results in reducing inflammation, comparable to the drug indomethacin .

Application in Polymer Antioxidants

Scientific Field: Polymer Chemistry

Methods of Application: The compound is added to the polymer during the manufacturing process to prevent oxidation .

Results: The use of this compound in polymers increases their stability and lifespan .

Application in Biodegradable Polyazomethine Hydrogels

Scientific Field: Polymer Chemistry

Methods of Application: The compound is reacted with melamine via an oxidative polymerization reaction to produce the hydrogels .

Results: The resulting biodegradable polyazomethine hydrogels have potential applications in various fields such as drug delivery and tissue engineering .

Application in OLED Materials

Scientific Field: Material Science

Methods of Application: The compound is used in the manufacturing of OLEDs .

Results: The use of this compound in OLEDs contributes to the efficiency and longevity of these devices .

Application in Anti-Inflammatory Activities

Scientific Field: Pharmacology

Methods of Application: The derivatives are used in the formulation of anti-inflammatory drugs .

Results: These derivatives have shown promising results in reducing inflammation, comparable to the drug indomethacin .

Application in Polymer Antioxidants

Scientific Field: Polymer Chemistry

Methods of Application: The compound is added to the polymer during the manufacturing process to prevent oxidation .

Results: The use of this compound in polymers increases their stability and lifespan .

Application in Biodegradable Polyazomethine Hydrogels

Scientific Field: Polymer Chemistry

Methods of Application: The compound is reacted with melamine via an oxidative polymerization reaction to produce the hydrogels .

Results: The resulting biodegradable polyazomethine hydrogels have potential applications in various fields such as drug delivery and tissue engineering .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXIIOLURNATOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173636
Record name Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-tert-butyl-4-hydroxybenzonitrile

CAS RN

1988-88-1
Record name Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1988-88-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,5-Di-tert-butyl-4-hydroxy-benzaldehyde oxime (3.0 grams, 8.4 mmole) in acetic anhydride (6 ml) was was refluxed for 2 hours. The mixture was cooled to 0° C. and saturated sodium hydrogencarbonate was added. The mixture was extracted with methylene chloride. The combined extracts were washed with saturated NaHCO3, dried over Na2SO4, filtered, and concentrated to give a solid. This was dissolved in diethyl ether and extracted with 1 N sodium hydroxide which was then acidified to pH 1 and extracted with ethyl acetate. The extract was dried and concentrated to a yellow solid which was recrystalized from ethyl acetate/hexane to give white crystals (1.05 g). MW 231; MS (m/e) 249 (M++NH4+).
Quantity
3 g
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reactant
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Quantity
6 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ER Milaeva, NN Meleshonkova, DB Shpakovsky… - Inorganica Chimica …, 2010 - Elsevier
By exploiting the peculiar reactivity of [Rh 2 (μ-O 2 CBu t ) 4 (H 2 O) 2 ] (1) the examples of dinuclear rhodium(II) carboxylates containing N-donor axial ligands (2, 3) [Rh 2 (μ-O 2 CBu t ) …
Number of citations: 9 www.sciencedirect.com
T Kurahashi, A Kikuchi, Y Shiro, M Hada… - Inorganic …, 2010 - ACS Publications
To gain an understanding of oxidation reactions by Mn III (salen), a reaction of Mn III (salen) with m-chloroperoxybenzoic acid in the absence of a substrate is investigated. UV−vis, …
Number of citations: 73 pubs.acs.org
ER Milaeva, VY Tyurin - Pure and Applied Chemistry, 2017 - degruyter.com
The oxidative stress is considered to be involved in the pathogenesis of many diseases. The antioxidative defense system in the living organism regulates the toxic impact of ROS and …
Number of citations: 23 www.degruyter.com
M Sankaralingam, SH Jeon, YM Lee, MS Seo… - Dalton …, 2016 - pubs.rsc.org
A mixed-valent bis(μ-oxo)dimanganese(III,IV) complex, [(dpaq)MnIII(O)2MnIV(dpaq)]+ (1), was prepared by reacting a hydroxomanganese(III) complex, [(dpaq)MnIII(OH)]+, with …
Number of citations: 27 pubs.rsc.org
DE Lansky, DP Goldberg - Inorganic chemistry, 2006 - ACS Publications
High-valent metal−oxo complexes are postulated as key intermediates for a wide range of enzymatic and synthetic processes. To gain an understanding of these processes, the …
Number of citations: 161 pubs.acs.org
GA Nikiforov, II Chervin, VV Ershov… - Russian chemical …, 1996 - Springer
The attempted synthesis of a spiro-fused azirine (A) by the cyclization of the known! aldoxime 1 under the action of TsCi and Et3N could be expected to be accompanied by competitive …
Number of citations: 5 link.springer.com

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